molecular formula C24H21N3O5 B12216908 4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12216908
M. Wt: 431.4 g/mol
InChI Key: KVNUSVAUJIQTSD-LSDHQDQOSA-N
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Description

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an imidazole ring, and a pyrrolidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the imidazole ring, and finally the construction of the pyrrolidinone core. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Pyrrolidinone Core Construction: This step may involve the cyclization of an appropriate amino acid derivative with a carbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives

Scientific Research Applications

4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with active site residues. The pyrrolidinone core provides structural rigidity and additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-benzodioxole-5-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other compounds containing benzodioxole, imidazole, and pyrrolidinone moieties.

Uniqueness

  • The unique combination of these functional groups in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its structural complexity allows for diverse reactivity and potential interactions with biological targets, setting it apart from simpler analogs.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H21N3O5/c28-22(17-7-8-18-19(13-17)32-15-31-18)20-21(16-5-2-1-3-6-16)27(24(30)23(20)29)11-4-10-26-12-9-25-14-26/h1-3,5-9,12-14,21,28H,4,10-11,15H2/b22-20+

InChI Key

KVNUSVAUJIQTSD-LSDHQDQOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CC=C5)/O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CC=C5)O

Origin of Product

United States

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